molecular formula C9H7ClN2OS B12313148 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole CAS No. 40288-19-5

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B12313148
CAS No.: 40288-19-5
M. Wt: 226.68 g/mol
InChI Key: WESPQORMVPPXGH-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom This particular compound is characterized by the presence of a chlorine atom at the 2-position and a methoxyphenyl group at the 5-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling with a boronic acid can produce a biaryl-thiadiazole compound.

Scientific Research Applications

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity and specificity, while the thiadiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-methylphenyl)-1,3,4-thiadiazole
  • 2-Chloro-5-(2-ethylphenyl)-1,3,4-thiadiazole
  • 2-Chloro-5-(2-fluorophenyl)-1,3,4-thiadiazole

Uniqueness

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, potentially offering different biological activities and applications.

Properties

CAS No.

40288-19-5

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C9H7ClN2OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3

InChI Key

WESPQORMVPPXGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)Cl

Origin of Product

United States

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